
N-(4-Methyl-9H-xanthen-9-yl)-4-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide is a chemical compound that belongs to the class of xanthenes Xanthenes are known for their diverse applications in various fields, including photodynamic therapy, pharmaceuticals, and fluorescent materials
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide typically involves the functionalization of xanthenes. One common method includes the benzylic C−H functionalization of xanthenes using electrochemical conditions. This process can be controlled by varying the electrochemical conditions, allowing for the formation of specific coupling products via C−C and C−N bond formation .
Industrial Production Methods
Industrial production methods for this compound often rely on the same principles as laboratory synthesis but are scaled up to meet production demands. The use of electrochemical synthesis is particularly advantageous in industrial settings as it avoids the use of toxic metal salts and stoichiometric amounts of chemical oxidants .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the nitro group present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential use in biological assays and as a fluorescent marker.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in photodynamic therapy.
Industry: The compound is used in the production of fluorescent materials and dyes.
Mécanisme D'action
The mechanism of action of N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-methyl-9H-xanthen-9-yl)butanamide
- N-(4-methyl-9H-xanthen-9-yl)acetamide
- Nonyl N-(4-methyl-9H-xanthen-9-yl)carbamate
Uniqueness
Compared to similar compounds, N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide stands out due to its nitro group, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications requiring specific chemical modifications .
Propriétés
Numéro CAS |
7473-52-1 |
|---|---|
Formule moléculaire |
C20H16N2O5S |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
N-(4-methyl-9H-xanthen-9-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C20H16N2O5S/c1-13-5-4-7-17-19(16-6-2-3-8-18(16)27-20(13)17)21-28(25,26)15-11-9-14(10-12-15)22(23)24/h2-12,19,21H,1H3 |
Clé InChI |
ODITWQHADXULEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


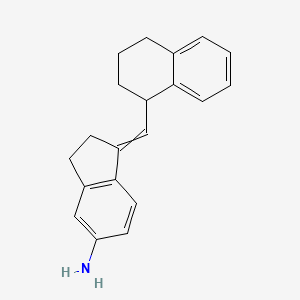
![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13991762.png)
![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991778.png)
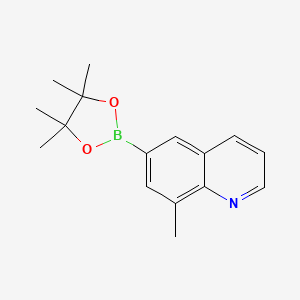


![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-ol](/img/structure/B13991806.png)
![9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol](/img/structure/B13991807.png)
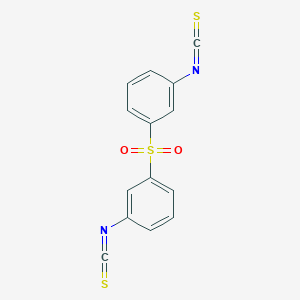
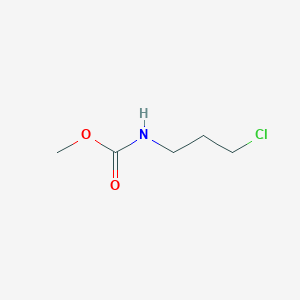

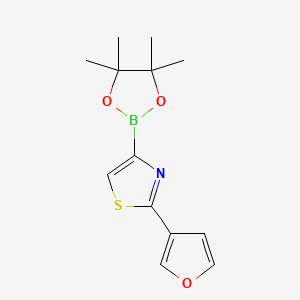

![1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine](/img/structure/B13991861.png)
